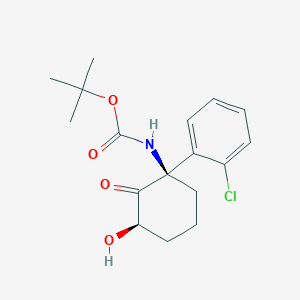

叔丁基((1R,3R)-1-(2-氯苯基)-3-羟基-2-氧代环己基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate is not directly described in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are relevant to the understanding of similar compounds. These derivatives are used as intermediates in organic synthesis and have been synthesized through various multi-step processes involving protection and deprotection strategies, as well as reactions with organometallics .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves multi-step organic reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes using sodium benzenesulfinate and formic acid, and these compounds acted as N-(Boc)-protected nitrones in reactions with organometallics . Similarly, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized from L-Serine through a seven-step process that included esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the complexity and versatility of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR and high-resolution mass spectrometry, and its crystal structure was determined by X-ray diffraction . The molecular packing in crystals of similar compounds is often driven by strong hydrogen bonds, which can lead to infinite chains in the crystal structure .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo a variety of chemical reactions. They can act as building blocks in organic synthesis, participating in reactions with organometallics to yield hydroxylamines . Kinetic resolutions of tert-butyl cyclopentene-carboxylates have been used for the asymmetric synthesis of derivatives with high enantiomeric excess . Additionally, tert-butyl carbamate derivatives can be involved in intramolecular lactonization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of substituents and the stereochemistry of the compound can affect its reactivity and physical state. The crystallographic analysis provides insights into the density and space group of the compounds, which are important for understanding their solid-state properties . The hydrogen bonding patterns observed in the crystal structures can also influence the melting points and solubility of these compounds .

科学研究应用

对映选择性合成

该化合物被用作 2'-脱氧核糖核苷酸的碳环类似物的对映选择性合成的重要中间体,正如 Ober、Marsch、Harms 和 Carell (2004) 的工作中所展示的。他们注意到它在产生具有特定环戊烷环取代的结构中的作用,类似于 β-2-脱氧核糖胺 (Ober、Marsch、Harms 和 Carell,2004)。

氨基甲酸酯衍生物的合成

Zhong-Qian Wu (2011) 描述了使用叔丁基((1R,3R)-1-(2-氯苯基)-3-羟基-2-氧代环己基)氨基甲酸酯制备各种氨基甲酸酯衍生物。这包括冷凝和脱保护步骤以生成特定氨基甲酸酯的过程 (Wu,2011)。

在有机合成中的应用

Padwa、Brodney 和 Lynch (2003) 在 2-酰胺取代呋喃的制备和 Diels-Alder 反应中利用了叔丁基氨基甲酸酯,突出了其在有机合成和复杂化学结构形成中的作用 (Padwa、Brodney 和 Lynch,2003)。

立体异构体的立体选择性合成

Xin Wang 等人 (2017) 报道了六个叔丁基氨基甲酸酯立体异构体的有效立体选择性合成。这项研究强调了该化合物在合成 Xa 因子抑制剂的受控立体化学中的作用 (Wang、Ma、Reddy 和 Hu,2017)。

关键中间体的生物合成

Zhi-Qiang Liu 等人 (2018) 探索了叔丁基氨基甲酸酯衍生物的生物合成,强调了其作为阿托伐他汀和瑞舒伐他汀等他汀类药物合成中的关键中间体的作用。这项研究突出了该化合物在生物合成过程中的重要性 (Liu、Wu、Zheng、Wang、Zhang、Jin 和 Zheng,2018)。

晶体学和结构研究

Weber 等人 (1995) 和其他人的研究重点是叔丁基氨基甲酸酯衍生物的晶体学和结构分析,有助于我们了解该化合物的物理和化学性质 (Weber、Ettmayer、Hübner 和 Gstach,1995)。

属性

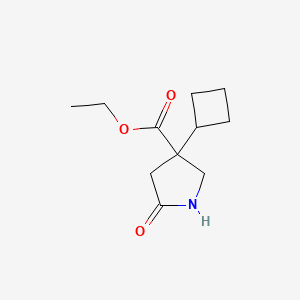

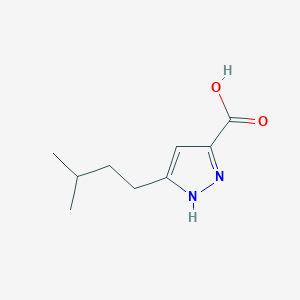

IUPAC Name |

tert-butyl N-[(1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-17(10-6-9-13(20)14(17)21)11-7-4-5-8-12(11)18/h4-5,7-8,13,20H,6,9-10H2,1-3H3,(H,19,22)/t13-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXZAGXNBKQBP-CXAGYDPISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC(C1=O)O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(CCC[C@H](C1=O)O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)